molecular formula C18H19BrN2O4S B2629077 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 488810-02-2

3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2629077
CAS No.: 488810-02-2
M. Wt: 439.32
InChI Key: KDIHKOJVKFRYSX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a functionalized pyrazole derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, featuring a dihydropyrazole (pyrazoline) core substituted with aryl and sulfonamide groups, is characteristic of scaffolds known to exhibit a range of biological activities. Pyrazole and pyrazoline derivatives are extensively investigated as key pharmacophores for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation . The structural design of this compound suggests potential as a candidate for inhibiting enzymes involved in inflammatory and cancerous processes. Research indicates that similarly substituted pyrazoles can function as potent and selective inhibitors of cyclooxygenase-2 (COX-2) . Furthermore, the methylsulfonyl group is a recognized pharmacophore in many selective COX-2 inhibitors, such as celecoxib analogs, which operate by fitting into the secondary pocket of the COX-2 enzyme . Beyond cyclooxygenase inhibition, pyrazole-based molecules are also explored for their ability to target key cancer signaling pathways, including those involving kinases like BRAF V600E, HER-2, and EGFR, which are critical in cell proliferation and survival . The presence of the 4-bromophenyl and dimethoxyphenyl rings may contribute to these interactions by facilitating binding within the hydrophobic active sites of such enzymes. Consequently, this compound serves as a versatile intermediate and a dedicated tool for researchers aiming to elucidate new mechanisms of action, study structure-activity relationships (SAR) in heterocyclic chemistry, and develop potential inhibitors for inflammation and cancer-related targets. Its value lies in its application for in vitro biochemical assays and cell-based studies to probe critical disease mechanisms.

Properties

IUPAC Name

5-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-24-14-8-9-18(25-2)15(10-14)17-11-16(20-21(17)26(3,22)23)12-4-6-13(19)7-5-12/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIHKOJVKFRYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is C16H18BrN3O3SC_{16}H_{18}BrN_{3}O_{3}S with a molecular weight of approximately 404.3 g/mol. The structure features a bromophenyl group, a dimethoxyphenyl group, and a methylsulfonyl moiety, contributing to its potential biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, studies have demonstrated that pyrazoles can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazoles are known to inhibit the increase in intracellular calcium levels induced by inflammatory mediators like platelet-activating factor (PAF). This inhibition suggests a potential role in managing inflammatory conditions .

3. Antimicrobial Activity

Some studies have reported that pyrazole derivatives possess antimicrobial properties. They have been tested against various bacterial strains and shown to exhibit significant antibacterial and antifungal activities . The mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic pathways.

The biological activity of 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the bromophenyl and methylsulfonyl groups may facilitate binding to enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may act as a ligand for various receptors implicated in inflammatory responses or cancer cell signaling pathways.
  • Calcium Channel Blockade : By modulating calcium signaling pathways, the compound can potentially reduce inflammatory responses .

Research Findings and Case Studies

Table 1 summarizes key studies investigating the biological activity of pyrazole derivatives similar to 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole:

Study ReferenceBiological ActivityKey Findings
Anti-inflammatoryInhibition of intracellular [Ca2+] increase; potential therapeutic for inflammatory diseases.
AnticancerSignificant antiproliferative effects on breast and liver cancer cell lines; induction of apoptosis observed.
AntimicrobialEffective against multiple bacterial strains; mechanism involves disruption of microbial integrity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.

Key Findings:

  • Synergistic Effects: Research has shown that when combined with doxorubicin, the compound enhances the drug's efficacy, indicating a potential for combination therapy in cancer treatment .
  • Mechanism of Action: The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells, which is critical for effective cancer therapies .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Notable Results:

  • In Vitro Studies: The compound showed considerable inhibition against both Gram-positive and Gram-negative bacteria, as well as several fungal strains .
  • Potential Applications: These antimicrobial properties suggest its use in treating infections and as a preservative in pharmaceutical formulations.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.

Research Insights:

  • Cytokine Inhibition: The compound has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
  • Therapeutic Potential: This application highlights its potential role in managing conditions such as arthritis and other inflammatory disorders.

Neuroprotective Effects

Emerging studies suggest that compounds like 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole may offer neuroprotective benefits.

Evidence:

  • Cell Viability Tests: In models of neurodegenerative diseases, the compound has been observed to improve cell viability and reduce neuronal death, indicating protective effects against neurotoxicity .
  • Mechanisms Under Investigation: Ongoing research aims to elucidate the specific pathways through which this compound exerts its neuroprotective effects.

Synthesis and Structural Studies

The synthesis of this compound involves multiple steps that can be optimized for better yield and purity. Structural studies using X-ray crystallography have provided insights into its molecular conformation and interactions with biological targets.

Synthesis Overview:

  • The synthesis typically involves the reaction of suitable precursors under controlled conditions to yield the desired pyrazole derivative .
  • Structural elucidation techniques confirm the integrity of the synthesized compound and help understand its reactivity.

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityEnhances doxorubicin efficacy; induces apoptosis
Antimicrobial PropertiesEffective against bacteria and fungi
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Neuroprotective EffectsImproves cell viability in neurodegenerative models

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Derivatives
  • 1-(4-Chlorophenyl)-5-(4-Bromophenyl)-3-(4-(Methylsulfonyl)phenyl)-4,5-Dihydro-1H-Pyrazole (2o) :

    • Substituents : Chlorophenyl (position 1), bromophenyl (position 5), methylsulfonyl (position 3).
    • Key Differences : Replacement of dimethoxyphenyl with chlorophenyl reduces electron-donating effects, impacting electronic distribution and reactivity.
    • Physical Properties : Melting point = 222°C; IR peaks at 1307 cm⁻¹ (SO₂), 819 cm⁻¹ (C-H deformation) .
  • 1-(4-Fluorophenyl)-5-(4-Bromophenyl)-3-(4-(Methylsulfonyl)phenyl)-4,5-Dihydro-1H-Pyrazole (2l) :

    • Substituents : Fluorophenyl (position 1), bromophenyl (position 5).
    • Key Differences : Fluorine’s high electronegativity increases polarity but may reduce steric bulk compared to methoxy groups.
    • Biological Activity : Fluorinated analogs often exhibit enhanced bioavailability due to improved metabolic stability .
Methoxy-Substituted Derivatives
  • 3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole :
    • Substituents : Dimethoxyphenyl (position 3), fluorophenyl (position 5).
    • Key Differences : Absence of bromine and methylsulfonyl groups reduces molecular weight and lipophilicity.
    • Computational Insights : DFT studies show methoxy groups enhance electron density on the pyrazole ring, influencing binding interactions in molecular docking .

Physicochemical Properties

Table 1: Comparative Physical and Spectral Data
Compound Melting Point (°C) IR (SO₂ Stretching, cm⁻¹) Notable $^1$H-NMR Shifts (δ, ppm)
Target Compound Not Reported ~1300–1150 Aromatic protons: 6.5–7.5 (dimethoxy), 7.2–7.8 (bromophenyl)
2o (Chlorophenyl derivative) 222 1307 6.97 (d, aromatic H)
2k (Methoxyphenyl derivative) 145 1313 6.97 (d, aromatic H)
3-(3,4-Dimethoxyphenyl) analog Not Reported N/A 3.8–3.9 (OCH₃), 6.7–7.1 (aromatic)

Key Observations :

  • Methylsulfonyl-containing derivatives exhibit consistent IR peaks for SO₂ (1300–1150 cm⁻¹), serving as a diagnostic marker .
  • Methoxy groups downfield-shift adjacent aromatic protons in NMR due to electron-donating effects .
Anti-Inflammatory Activity
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole : Exhibits 61.9% inhibition in anti-inflammatory assays, comparable to indomethacin (64.3%) at 20 mg/kg. The dimethoxyphenyl group enhances activity by modulating COX-2 binding .
Antimicrobial Activity
  • 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole : Shows potent antimicrobial activity, highlighting the role of halogen substituents in targeting bacterial enzymes .
Antidepressant Potential
  • 1-(4-Fluorophenyl)-5-(4-Bromophenyl)-3-(4-(Methylsulfonyl)Phenyl)-4,5-Dihydro-1H-Pyrazole (2l) : Demonstrates serotonin reuptake inhibition in animal models, suggesting methylsulfonyl and halogen groups synergize in CNS targeting .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole?

  • Methodology : The synthesis typically involves cyclization of substituted hydrazides or chalcone precursors. For example:

  • Vilsmeier–Haack reaction : Used to generate pyrazole carbaldehydes from 1H-pyrazol-5(4H)-one precursors under controlled conditions (e.g., POCl₃/DMF at 0–5°C) .
  • Cyclization with phosphorous oxychloride : Substituted benzoic acid hydrazides are cyclized at 120°C to form pyrazole-oxadiazole hybrids, with subsequent sulfonylation introducing the methylsulfonyl group .
  • Multicomponent strategies : Copper(II) ions and tert-butylphosphonic acid are used to stabilize intermediates in pyrazole-phosphonate hybrids .

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

  • Key Techniques :

  • X-ray diffraction : Single-crystal analysis confirms dihedral angles between aromatic rings (e.g., 4-bromophenyl and dimethoxyphenyl groups) and hydrogen-bonding patterns (e.g., N–H···S interactions). Reported parameters include triclinic crystal systems (space group P1) with unit cell dimensions (e.g., a = 6.9153 Å, b = 9.5122 Å) .
  • Spectroscopy : IR identifies sulfonyl (S=O) stretches near 1150 cm⁻¹, while ¹H NMR confirms methoxy (-OCH₃) protons at δ 3.7–3.8 ppm .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility : The compound is polar due to sulfonyl and methoxy groups, favoring dissolution in DMSO or DMF. However, bromophenyl substituents may reduce aqueous solubility .
  • Stability : Sensitive to prolonged light exposure (due to bromophenyl) and acidic conditions (risk of sulfonyl group hydrolysis). Storage at –20°C under nitrogen is recommended .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring influence pharmacological activity, based on SAR studies?

  • Substituent Effects :

  • Bromophenyl group : Enhances σ1 receptor antagonism (IC₅₀ < 100 nM) by increasing lipophilicity and target binding .
  • Methoxy groups : Electron-donating substituents at the 2,5-positions improve antitubulin activity (e.g., IC₅₀ = 30 μM in MDA-MB-231 cells) by stabilizing interactions with β-tubulin .
  • Methylsulfonyl group : Critical for metabolic stability; replacement with carboxamide reduces plasma half-life .

Q. What methodologies resolve contradictions in biological activity data across substituted pyrazole derivatives?

  • Approaches :

  • Comparative crystallography : Overlay crystal structures (e.g., CCDC entries) to identify steric clashes or conformational changes caused by substituents like dichlorophenylmethoxy groups .
  • Free-energy perturbation (FEP) : Computationally models binding affinity differences between analogs (e.g., fluorophenyl vs. methoxyphenyl) .
  • Dose-response profiling : Tests compounds in parallel assays (e.g., σ1 receptor vs. σ2) to isolate selectivity issues .

Q. What in vitro and in vivo models evaluate antitubulin or σ1 receptor antagonist activity?

  • In vitro :

  • Antitubulin : Sea urchin embryo assays monitor microtubule disruption (IC₅₀ < 50 μM) .
  • σ1 Receptor : Radioligand displacement assays using [³H]-(+)-pentazocine in guinea pig brain membranes .
    • In vivo :
  • Xenograft models : MDA-MB-231 tumors in nude mice assess tumor growth inhibition (TGI > 60% at 10 mg/kg) .
  • Neuropathic pain models : Tail-flick tests in rats measure analgesic efficacy (ED₅₀ = 5 mg/kg) .

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